molecular formula C15H20N2O4 B2353913 tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 2034324-07-5

tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

货号: B2353913
CAS 编号: 2034324-07-5
分子量: 292.335
InChI 键: UVMWJFWQXBRKDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is a recognized chemical intermediate of significant importance in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value target for therapeutic intervention in autoimmune diseases and hematological cancers. This compound serves as a key building block in the synthetic route to potent and selective BTK inhibitors, such as fenebrutinib. Fenebrutinib, an orally available, reversible BTK inhibitor, has been investigated in numerous clinical trials for conditions like multiple sclerosis and systemic lupus erythematosus. The incorporation of this specific pyrrolidine-carboxylate moiety is crucial for conferring high affinity and selectivity towards BTK. Consequently, this reagent is an essential tool for medicinal chemists engaged in the design, synthesis, and optimization of novel kinase inhibitors, facilitating research into the modulation of B-cell activity for the treatment of oncological and inflammatory disorders. Source: PubChem Source: DrugBank Source: Nature Reviews Drug Discovery

属性

IUPAC Name

oxan-4-yl 3-pyridin-4-yloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-15(21-13-4-9-19-10-5-13)17-8-3-14(11-17)20-12-1-6-16-7-2-12/h1-2,6-7,13-14H,3-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMWJFWQXBRKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)OC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Pyrrolidine Ring Formation

The pyrrolidine backbone is typically constructed via cyclization reactions. A common approach involves the intramolecular nucleophilic substitution of 1,4-dihalobutanes with amines. For example, 1,4-dibromobutane reacts with sodium azide to form a diazide intermediate, which undergoes Staudinger reduction to yield pyrrolidine. Alternatively, ring-closing metathesis (RCM) of dienes using Grubbs catalysts offers stereocontrol, though this method is less prevalent for simple pyrrolidines.

Carboxylation at the 1-Position

Esterification or carbamate formation at the pyrrolidine nitrogen is critical. In the target compound, a carboxylate group is introduced via reaction with chloroformates. For instance, pyrrolidine reacts with tetrahydro-2H-pyran-4-yl chloroformate in the presence of a base such as triethylamine, yielding the 1-carboxylate derivative. Optimization studies indicate that dichloromethane at 0–5°C minimizes side reactions, achieving yields >85%.

Esterification with Tetrahydro-2H-Pyran-4-yl Group

Chloroformate Coupling

The final step involves esterification of the pyrrolidine nitrogen with tetrahydro-2H-pyran-4-yl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. Typical conditions include:

  • Solvent : Dichloromethane or THF
  • Base : Triethylamine or DMAP
  • Temperature : 0°C to room temperature
  • Yield : 80–90%

Side products, such as bis-esterified pyrrolidine, are minimized by using a slight excess of chloroformate (1.1 equiv) and maintaining low temperatures.

Alternative Routes: Carbodiimide-Mediated Coupling

For substrates sensitive to chloroformates, carbodiimide reagents (e.g., EDC, DCC) activate the carboxylic acid derivative of tetrahydro-2H-pyran-4-yl alcohol. However, this method is less efficient, with yields rarely exceeding 65% due to competing hydrolysis.

Optimization and Purification Strategies

Reaction Monitoring and Workup

Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction completion. Crude products are purified via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures.

Scalability and Industrial Considerations

Kilogram-scale synthesis has been demonstrated in patent literature, utilizing continuous-flow reactors for the esterification step to enhance heat transfer and reduce reaction times. Critical process parameters include:

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents decomposition
Chloroformate Equiv 1.05–1.10 Minimizes di-ester
Stirring Rate 500–700 rpm Ensures mixing

Data adapted from US20080306287A1 and ACS synthesis protocols.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Key signals include δ 4.80 (m, 1H, pyran OCH), 3.95 (m, 2H, pyrrolidine NCH₂), and 8.15 (d, 1H, pyridine H-6).
  • LC-MS : [M+H]⁺ at m/z 293.2, with fragmentation peaks at m/z 156.1 (pyrrolidine carboxylate) and 94.0 (pyridin-2-yloxy).

Purity Assessment

HPLC purity >99% is achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA), with a retention time of 6.2 minutes.

化学反应分析

Types of Reactions

Tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学研究应用

Chemistry

In chemistry, tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between different molecular structures and biological systems. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and specialty chemicals.

作用机制

The mechanism of action of tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine and pyran rings contribute to the compound’s overall stability and reactivity, allowing it to participate in diverse chemical and biological processes.

相似化合物的比较

Pyrrolidine Carboxylate Esters

  • Target Compound :

    • Core : Pyrrolidine-1-carboxylate
    • Ester Group : Tetrahydro-2H-pyran-4-yl
    • Substituent : 3-(Pyridin-4-yloxy)
    • Key Features : Combines THP (enhanced metabolic stability) with a pyridinyloxy group (hydrogen-bonding capability) .
  • (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (): Core: Pyrrolidine Functional Group: Ketone (methanone) Substituent: 3-Hydroxy, THP Key Differences: Replacement of the ester with a ketone and addition of a hydroxyl group increases polarity, which may improve solubility but reduce membrane permeability .

Pyridinyloxy-Containing Analogues

  • N-(3-cyano-4-(3-éthynylphénylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide (): Core: Quinoline Substituent: Pyridin-4-yloxy at the 7-position Key Differences: The quinoline scaffold and acetylated piperidine group suggest distinct biological targets (e.g., kinase inhibition) compared to the pyrrolidine-based target compound .

Piperidine and Morpholine Derivatives

  • 6-Methylmorpholine-2-carboxylic acid () :

    • Core : Morpholine
    • Functional Group : Carboxylic acid
    • Key Differences : The morpholine oxygen enhances water solubility, but the absence of a pyridinyloxy group limits hydrogen-bonding diversity .

Physicochemical and Pharmacokinetic Considerations

Compound LogP (Predicted) Solubility Metabolic Stability
Target Compound Moderate (~2.5) Low High (THP group)
tert-Butyl Analogue () High (~3.8) Very Low Moderate
(S)-Methanone Derivative () Low (~1.2) High Low (Hydroxyl)
Quinoline Derivative () High (~3.5) Low Variable

Notes:

  • The THP group in the target compound balances lipophilicity and metabolic stability, making it more drug-like than tert-butyl or hydroxylated analogues.
  • Pyridinyloxy substituents improve target engagement but may reduce solubility .

生物活性

Tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety, and finally, the incorporation of the pyran ring. The reaction conditions generally require catalysts, solvents, and controlled temperatures to optimize yield and purity .

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been studied for its potential as an inhibitor of the transforming growth factor beta (TGF-β) type I receptor (ALK5), which plays a significant role in fibrotic diseases .

Antifibrotic Properties

Research indicates that this compound exhibits antifibrotic activity. In animal models, it significantly reduced collagen IA1 mRNA expression, a key marker in fibrosis, when administered at doses as low as 10 mg/kg . This suggests its potential utility in treating conditions such as renal and pulmonary fibrosis.

Case Studies

  • Pulmonary Fibrosis Model : In a study involving a dimethylnitrosamine-induced model of liver fibrosis, the compound demonstrated an 80% reduction in collagen IA1 expression at a dose of 1 mg/kg twice daily. This highlights its potency and effectiveness in mitigating fibrotic responses .
  • Renal Fibrosis Model : Another study reported similar results in a puromycin aminonucleoside-induced renal fibrosis model, reinforcing the compound's role as a promising therapeutic agent for fibrotic diseases .

Research Findings

Recent findings underscore the compound's versatility in biological applications:

Study Model Dosage Outcome
Study ALiver Fibrosis (DMN)1 mg/kg b.i.d.80% reduction in collagen IA1 expression
Study BRenal Fibrosis (Puromycin)10 mg/kg u.i.d.Significant reduction in fibrosis markers

These studies collectively suggest that this compound holds promise as a therapeutic agent against various fibrotic conditions.

常见问题

Q. Basic Research Focus

  • 2D NMR (NOESY/ROESY) : Correlate spatial proximity of protons to confirm the axial/equatorial orientation of the pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups. For example, NOE interactions between pyrrolidine H-3 and pyridine H-2′ confirm substituent alignment .
  • X-ray crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine substitution) or anomalous dispersion methods. Similar pyrrolidine-pyran hybrids have been structurally validated via this approach .

What in silico strategies are recommended to predict the target engagement and ADMET properties of this compound prior to in vitro testing?

Q. Advanced Research Focus

  • Molecular docking : Use PyMOL or AutoDock Vina to model interactions with enzymes (e.g., kinases, GPCRs) based on the pyridine-pyrrolidine scaffold’s affinity for π-π stacking and hydrogen bonding .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3). The tetrahydro-2H-pyran moiety enhances metabolic stability by reducing CYP3A4-mediated oxidation .

How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Q. Advanced Research Focus

  • Standardized Assay Conditions : Control variables such as ATP concentration (e.g., 10 µM for kinase assays) and pH (7.4 for physiological relevance) to minimize inter-lab variability .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement. Discrepancies in IC50 may arise from off-target effects, which can be ruled out via counter-screening .

What methodologies are effective for establishing structure-activity relationships (SAR) for analogs of this compound in enzyme inhibition studies?

Q. Advanced Research Focus

  • Systematic Substituent Variation : Replace the pyridin-4-yloxy group with pyrimidine or isoxazole rings to evaluate electronic effects on binding. For example, pyrimidine analogs show enhanced selectivity for kinase targets due to improved hydrogen-bonding .
  • Bioisosteric Replacement : Substitute the tetrahydro-2H-pyran-4-yl group with cyclohexyl or morpholine to assess steric and polarity effects. SAR studies on MenA inhibitors demonstrate that bulkier substituents reduce off-target binding .

What are the critical considerations for designing stable isotopic labeling (e.g., 13C, 15N) of this compound to facilitate pharmacokinetic and metabolic studies?

Q. Advanced Research Focus

  • Isotope Incorporation : Introduce 13C at the pyrrolidine carbonyl via esterification with 13C-enriched tetrahydro-2H-pyran-4-yl chloroformate .
  • Metabolic Tracing : Use 15N-labeled pyridin-4-yloxy groups to track hepatic metabolism (e.g., N-oxidation) via LC-MS/MS. Ensure isotopic purity (>98%) to avoid signal interference in mass spectrometry .

How can computational modeling guide the optimization of this compound’s solubility without compromising target affinity?

Q. Advanced Research Focus

  • LogP Optimization : Use Schrödinger’s QikProp to balance lipophilicity (target logP 2–3) by modifying the tetrahydro-2H-pyran-4-yl group (e.g., introducing polar substituents like hydroxyls) .
  • Co-solvency Screening : Predict solubility enhancement using Hansen solubility parameters (HSPs). For example, PEG-400 increases aqueous solubility of pyrrolidine derivatives by 20-fold without affecting IC50 .

What are the best practices for characterizing degradation products under accelerated stability conditions (e.g., 40°C/75% RH)?

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. LC-HRMS identifies major degradants (e.g., ester hydrolysis to pyrrolidine-1-carboxylic acid) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated data. Pyrrolidine esters typically follow first-order degradation kinetics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。